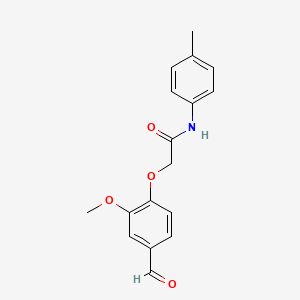

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Description

2-(4-Formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a phenoxy acetamide derivative characterized by a formyl group at the para position and a methoxy group at the ortho position on the phenoxy ring. The acetamide moiety is substituted with a 4-methylphenyl group, which enhances lipophilicity compared to polar substituents like nitro or ethoxy groups .

Properties

IUPAC Name |

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12-3-6-14(7-4-12)18-17(20)11-22-15-8-5-13(10-19)9-16(15)21-2/h3-10H,11H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPDRBYCSQDYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186297 | |

| Record name | Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31438-74-1 | |

| Record name | Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthetic routes and reaction conditions for 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide are not extensively documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the reaction of appropriate starting materials under controlled conditions

Chemical Reactions Analysis

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

The mechanism of action for 2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of phenoxy acetamides is highly dependent on the substituents attached to the phenyl rings. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues

Electronic and Steric Effects

Electron-Donating vs. Electron-Withdrawing Groups :

- The target compound’s 4-methylphenyl group donates electrons via hyperconjugation, enhancing stability and lipophilicity. In contrast, the nitro group in CAS 247592-74-1 withdraws electrons, increasing reactivity in electrophilic aromatic substitution but reducing metabolic stability .

- Ethoxy (CAS 876566-09-5) and methoxy groups provide moderate electron donation, balancing solubility and membrane permeability .

Pharmacological Implications

- Anti-Cancer Activity: Phenoxy acetamides with morpholine or piperidine substituents (e.g., compounds 38–40 in ) demonstrated potent anti-cancer activity against HCT-116 and MCF-7 cell lines . The target compound’s methyl group may enhance passive diffusion into tumor cells, though its specific activity remains unstudied. Thiazolidinone derivatives with 4-methylphenyl groups () showed G1 cell cycle arrest in renal adenocarcinoma cells, suggesting the target compound’s methyl group could similarly influence antiproliferative mechanisms .

- Receptor Agonism: Pyridazinone acetamides with bromophenyl groups () acted as FPR2 agonists, while the target compound’s methyl group may favor interactions with hydrophobic receptor regions, albeit with lower affinity than halogenated analogues .

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- IUPAC Name : this compound

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : Approximately 298.34 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Control |

|---|---|---|

| Escherichia coli | 25 μg/mL | Lower than levofloxacin |

| Staphylococcus aureus | 50 μg/mL | Comparable to cefadroxil |

| Klebsiella pneumoniae | 75 μg/mL | Lower than standard control |

The compound's effectiveness is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death.

Anticancer Activity

The anticancer properties of this compound have also been investigated. Research indicates that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways involved in cell cycle regulation.

Case Study: In Vitro Evaluation

In a study evaluating various acetamide derivatives, this compound exhibited significant cytotoxic effects on human cancer cell lines, with an IC50 value indicating effective inhibition of cell growth at low concentrations. The mechanism appears to involve the induction of apoptosis in cancer cells.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Interaction : It potentially modulates cellular receptors that play a role in inflammatory responses and cancer progression.

- Signal Transduction Pathways : By influencing key pathways such as MAPK and PI3K/Akt, the compound can alter cellular responses leading to reduced inflammation and tumor growth.

Research Applications

The compound is not only valuable for its biological activities but also serves as a reagent in organic synthesis, facilitating the development of more complex molecules. Its unique chemical properties make it suitable for various applications in medicinal chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.